molecular formula C12H9ClN4 B14379079 8-(4-Chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazine CAS No. 88066-84-6

8-(4-Chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B14379079
CAS No.: 88066-84-6
M. Wt: 244.68 g/mol
InChI Key: LOGHSMXOBNYVDL-UHFFFAOYSA-N
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Description

8-(4-Chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound is part of the triazolopyrazine family, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorophenylhydrazine with 3-methylpyrazine-2-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

8-(4-Chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-(4-Chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazine involves the inhibition of key enzymes and receptors. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and angiogenesis. The compound binds to the active sites of these kinases, preventing their activation and subsequent signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-Chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazine stands out due to its dual kinase inhibitory activity, making it a promising candidate for anticancer therapy. Its unique structure allows for specific interactions with multiple molecular targets, enhancing its therapeutic potential .

Properties

CAS No.

88066-84-6

Molecular Formula

C12H9ClN4

Molecular Weight

244.68 g/mol

IUPAC Name

8-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C12H9ClN4/c1-8-15-16-12-11(14-6-7-17(8)12)9-2-4-10(13)5-3-9/h2-7H,1H3

InChI Key

LOGHSMXOBNYVDL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CN=C2C3=CC=C(C=C3)Cl

Origin of Product

United States

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